molecular formula C16H11F2N3O3S2 B6531210 2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide CAS No. 1021259-60-8

2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide

Cat. No. B6531210
CAS RN: 1021259-60-8
M. Wt: 395.4 g/mol
InChI Key: UFFKSDSMDGPVOH-UHFFFAOYSA-N
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Description

2-Benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide, also known as “DFC”, is a small molecule compound with a variety of applications in the field of scientific research. It is a novel compound that has been used in a wide range of studies, including drug development, enzymatic reactions, and protein-protein interactions. DFC has been shown to have a number of advantages over other compounds in terms of its stability, solubility, and chemical reactivity.

Scientific Research Applications

DFC has been used in a number of scientific research applications, including drug development, enzymatic reactions, and protein-protein interactions. It has been used as a potent inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a substrate for the enzyme tyrosinase. It has also been used in studies of protein-protein interactions, including those between the transcription factor NF-κB and the T-cell receptor. In addition, DFC has been used in studies of the structure and function of the ribosome and in the development of new drugs.

Mechanism of Action

The mechanism of action of DFC is not fully understood, but it is believed to involve the binding of the compound to the active site of the enzyme or protein. This binding is thought to result in a change in the structure of the molecule, which then leads to a change in the activity of the enzyme or protein. Additionally, the compound may interact with other molecules in the cell, such as DNA or RNA, which can also affect the activity of the enzyme or protein.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFC are not yet fully understood. However, it has been shown to have a number of effects on the body, including inhibition of the enzyme cyclooxygenase-2 (COX-2) and inhibition of the enzyme tyrosinase. Additionally, DFC has been shown to have an effect on the structure and function of the ribosome and to affect the activity of the transcription factor NF-κB.

Advantages and Limitations for Lab Experiments

DFC has a number of advantages for use in laboratory experiments, including its stability, solubility, and chemical reactivity. Additionally, it is a relatively inexpensive compound and is easy to synthesize. However, it is also important to note that DFC is a relatively new compound, and its full effects are not yet fully understood. Additionally, it has been shown to have a number of effects on the body, and caution should be used when using it in experiments.

Future Directions

There are a number of potential future directions for the use of DFC. One potential direction is the use of the compound in drug development, as it has been shown to have a number of effects on the body and could potentially be used to develop new drugs. Additionally, it could be used in studies of protein-protein interactions, as well as in studies of the structure and function of the ribosome. Furthermore, DFC could be used in studies of enzyme activity, as it has been shown to be a potent inhibitor of enzymes such as COX-2 and tyrosinase. Finally, it could be used in the development of new therapeutic agents, as it has been shown to have a number of effects on the body.

Synthesis Methods

DFC can be synthesized in a number of ways, including through the use of a variety of organic reactions. One common method of synthesis involves the reaction of 3,4-difluorophenylsulfonamide and 2-benzenesulfonamido-1,3-thiazole-4-carboxylic acid in aqueous solution. The reaction is carried out at a temperature of 80°C and a pressure of 1 atm. The reaction results in the formation of the desired product, DFC, in a yield of approximately 80%.

properties

IUPAC Name

2-(benzenesulfonamido)-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3S2/c17-12-7-6-10(8-13(12)18)19-15(22)14-9-25-16(20-14)21-26(23,24)11-4-2-1-3-5-11/h1-9H,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFFKSDSMDGPVOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzenesulfonamido-N-(3,4-difluorophenyl)-1,3-thiazole-4-carboxamide

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